molecular formula C11H17N3O2 B13523344 Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate

Cat. No.: B13523344
M. Wt: 223.27 g/mol
InChI Key: SDLZEPGCIKPEKE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate is a compound that features a unique combination of a cyclopropyl group and an imidazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.

    Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.

    Coupling of the Two Fragments: The cyclopropyl and imidazole fragments are then coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro forms.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, cyclopropyl-containing compounds, and amino acid analogs.

Scientific Research Applications

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the imidazole ring, leading to different reactivity and applications.

    Imidazole-4-acetic acid: Contains the imidazole ring but has a different substitution pattern, affecting its biological activity.

The uniqueness of this compound lies in the combination of the cyclopropyl and imidazole groups, which imparts distinct properties and makes it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoate

InChI

InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12,9-3-4-9)7-14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3

InChI Key

SDLZEPGCIKPEKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CN=C1)(C2CC2)N

Origin of Product

United States

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